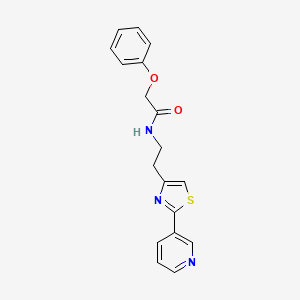
2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide” belongs to the class of organic compounds known as phenylimidazoles . It has a molecular weight of 339.411 and a molecular formula of C18H17N3O2S .
Synthesis Analysis
The synthesis of similar compounds involves hydrolysis, which converts a compound to the corresponding phenoxy acid. This is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The density of the compound is approximately 1.3±0.1 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 339.411, a molecular formula of C18H17N3O2S, and a density of 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .科学的研究の応用
Antiproliferative Activities
Research has revealed that pyridine linked with various substituted thiazole hybrids, through a phenoxy-acetamide spacer, exhibits promising antiproliferative activities. These compounds, synthesized through specific synthetic strategies, have shown significant cytotoxicity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. Some compounds demonstrated anticancer activity comparable to that of known anticancer drugs like 5-fluorouracil, highlighting their potential in cancer treatment protocols (Alaa M. Alqahtani, A. Bayazeed, 2020).
Antimicrobial Activities
A study on thiazoles and their fused derivatives has shown these compounds to possess antimicrobial activities against various bacterial and fungal isolates. This includes activity against saprophytic bacteria such as Escherichia coli and pathogens like Xanthomonas citri, as well as against saprophytic and phytopathogenic fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. These findings suggest the compound's utility in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Insecticidal Applications
Research into novel heterocycles incorporating a thiadiazole moiety, using a related precursor, demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, highlighting the versatility of compounds related to "2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide" in addressing pest-related challenges (A. Fadda et al., 2017).
Glutaminase Inhibition for Cancer Therapy
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including molecules structurally related to the query compound, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of cancer cells, offering a new avenue for therapeutic intervention in cancer treatment (K. Shukla et al., 2012).
将来の方向性
The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The literature suggests that there may be an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .
特性
IUPAC Name |
2-phenoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(12-23-16-6-2-1-3-7-16)20-10-8-15-13-24-18(21-15)14-5-4-9-19-11-14/h1-7,9,11,13H,8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQOGWIKNHVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

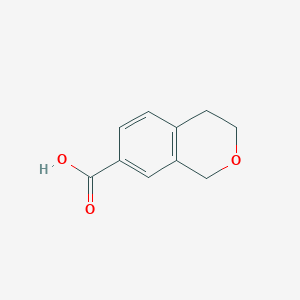
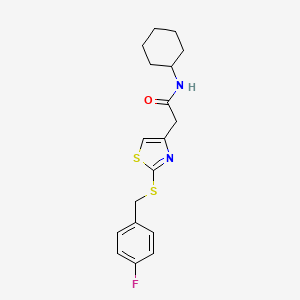
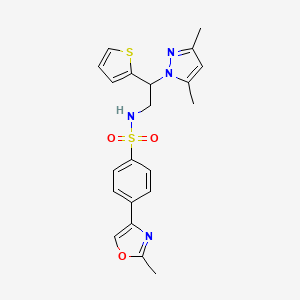
![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)
![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)
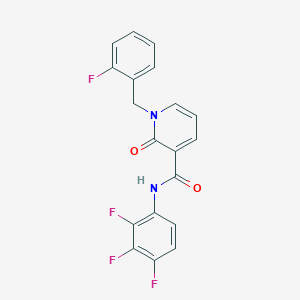
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)
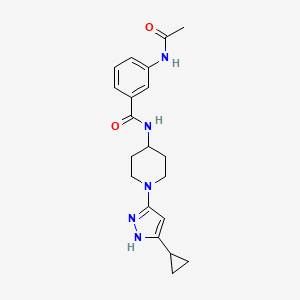
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)
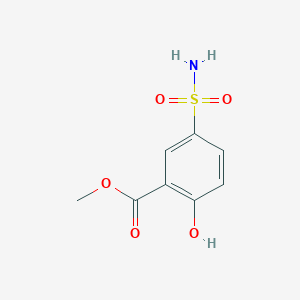
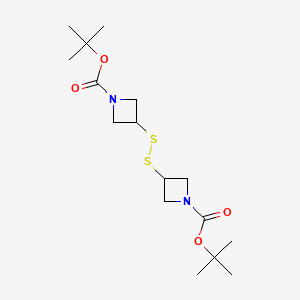
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)